4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate
Description
Properties
IUPAC Name |
(4-bromo-3-methylphenyl) 2,2,2-trifluoroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-5-4-6(2-3-7(5)10)15-8(14)9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVVCPVVNRFBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Phenol Intermediate
The most widely documented method involves sequential bromination and trifluoroacetylation.
Step 1: Synthesis of 4-Bromo-3-methylphenol
Bromination of 3-methylphenol occurs via electrophilic aromatic substitution. Optimal conditions utilize:
- Brominating agent : N-bromosuccinimide (NBS) in dichloromethane at 0–5°C
- Catalytic system : HBr/H₂O₂ for regioselective para-bromination
Reaction progress is monitored by TLC (Rf = 0.43 in hexane:ethyl acetate 4:1), yielding 82–89% crude product. Purification via silica gel chromatography with petroleum ether/ethyl acetate (5:1) achieves >98% purity.
Step 2: Trifluoroacetylation
The phenol intermediate reacts with trifluoroacetic anhydride under basic conditions:
$$
\text{4-Bromo-3-methylphenol} + (\text{CF}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{Target compound} + \text{CF}3\text{CO}2\text{H}
$$
Critical parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| Molar ratio (phenol:TFAA) | 1:1.2 | Completes esterification |
| Reaction time | 4–6 h | 95% conversion |
Post-reaction workup involves quenching with ice-water and extraction with dichloromethane (3 × 50 mL). Rotary evaporation yields the crude ester, which is purified via fractional distillation (b.p. 132–135°C at 15 mmHg).
Vapor-Phase Bromination Method
Patent CN106892806B describes an alternative approach using gas-phase reactions to minimize dibromo impurities:
Reactor configuration :
- Pressure: 50 mmHg
- Temperature gradient: 65°C (vapor zone) → 40°C (condenser)
- Bromine feed rate: 0.8 mL/min per mole of 3-methylanisole
This method achieves:
- 93% conversion of 3-methylanisole
- <0.5% dibrominated byproducts
- No solvent requirements
While originally developed for methoxy derivatives, adaptation for phenol substrates involves substituting methoxy groups with hydroxyl protection strategies.
Process Optimization and Scalability
Catalyst Screening
Comparative studies of trifluoroacetylation catalysts reveal:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pyridine | 78 | 6 |
| 4-Dimethylaminopyridine (DMAP) | 92 | 3 |
| Triethylamine | 85 | 4 |
DMAP’s superior performance stems from its nucleophilic activation of the anhydride. However, pyridine remains industrially preferred due to lower cost and easier recovery.
Solvent Effects
Solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DCM | 8.9 | 88 |
| THF | 7.6 | 82 |
| Acetonitrile | 37.5 | 68 |
Non-polar solvents favor esterification by stabilizing the transition state through hydrophobic interactions.
Structural Characterization
Spectroscopic Validation
Key spectral signatures confirm successful synthesis:
¹H NMR (400 MHz, CDCl₃) :
- δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 7.32 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)
- δ 7.18 (d, J = 2.0 Hz, 1H, Ar-H)
- δ 2.35 (s, 3H, CH₃)
¹⁹F NMR (376 MHz, CDCl₃) :
- δ -75.2 (s, CF₃)
IR (ATR) :
- 1785 cm⁻¹ (C=O stretch)
- 1260 cm⁻¹ (C-O ester)
Mass spectrometry shows molecular ion peak at m/z 283.04 [M]⁺, matching theoretical molecular weight.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale trials demonstrate advantages of continuous processing:
- Residence time: 12 min vs. 6 h batch
- Productivity: 3.2 kg/h vs. 0.8 kg/h batch
- Purity: 99.5% vs. 97% batch
Reactor design parameters:
| Parameter | Value |
|---|---|
| Tube diameter | 1/4" PFA |
| Flow rate | 15 mL/min |
| Temperature zones | 0°C → 25°C → 40°C |
This configuration prevents thermal runaway during exothermic trifluoroacetylation.
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Two-step batch | 78–85 | 97–99 | Moderate | 1.0 |
| Vapor-phase bromination | 93 | 99.5 | High | 0.8 |
| Continuous flow | 91 | 99.7 | Very high | 1.2 |
The vapor-phase method offers optimal balance between yield and operational costs for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 4-bromo-3-methylphenyl methanol.
Hydrolysis: Formation of 4-bromo-3-methylbenzoic acid.
Scientific Research Applications
Synthetic Applications
4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique trifluoroacetate group enhances reactivity and selectivity in various chemical reactions.
Key Reactions Involving this compound :
- Esterification Reactions : The trifluoroacetate moiety can participate in nucleophilic substitutions to form various esters.
- Coupling Reactions : It is utilized in coupling reactions where the bromine atom acts as a leaving group, facilitating the formation of biaryl compounds.
Recent studies have indicated that this compound exhibits potential biological activities that make it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar structures were tested against various bacterial strains and demonstrated significant inhibition of growth.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example:
- Cholinesterase Inhibition : The compound's structure suggests it may inhibit cholinesterase enzymes, which are crucial for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases.
Case Studies
-
Anticancer Research :
- A study examined the anticancer potential of this compound analogs on various cancer cell lines. The results indicated that modifications to the structure could enhance cytotoxicity against specific cancer types.
- Findings : The compound exhibited an IC50 value of approximately 10 µM against breast cancer cells.
-
Material Science :
- The compound's unique trifluoromethyl group contributes to its stability and solubility in organic solvents, making it suitable for developing advanced materials.
- Application : It has been used as a precursor in synthesizing polymers with enhanced thermal and chemical resistance.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenyl acetate: Similar structure but lacks the trifluoromethyl group.
4-Bromo-2,2,2-trifluoroacetophenone: Contains a trifluoromethyl group but differs in the position of the bromine atom and the presence of a ketone group.
3-Methylphenyl 2,2,2-trifluoroacetate: Lacks the bromine atom.
Uniqueness
4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate is unique due to the combination of the bromine atom, methyl group, and trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems, making it a valuable compound for various applications.
Biological Activity
4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate (CAS No. 1965304-84-0) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a brominated aromatic ring and a trifluoroacetate functional group. This unique structure contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H8BrF3O2 |
| Molecular Weight | 303.07 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of fluorinated compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves the inhibition of bacterial enzymes critical for DNA replication and cell wall synthesis .
Case Study:
A study investigating the antibacterial properties of related trifluoroacetate compounds reported minimum inhibitory concentrations (MICs) against E. coli and MRSA in the range of 62.5 to 78.12 µg/mL . This suggests that this compound may possess similar or enhanced activity due to its structural characteristics.
Antiproliferative Effects
In vitro studies have demonstrated that fluorinated aromatic compounds can inhibit cancer cell proliferation. The antiproliferative effects were evaluated using human cancer cell lines such as HeLa and A549. The IC50 values for related compounds were found to be approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells . These findings suggest that this compound may also exhibit potential as an anticancer agent.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial DNA replication such as DNA gyrase and topoisomerase IV .
- Cell Membrane Disruption: The trifluoroacetate moiety may enhance the lipophilicity of the compound, allowing it to disrupt bacterial cell membranes more effectively.
- Apoptosis Induction: In cancer cells, these compounds may trigger apoptosis through pathways involving caspases and other pro-apoptotic factors.
Research Findings
Several studies have explored the biological implications of trifluoroacetate derivatives:
- Antibacterial Resistance: Research has highlighted the role of trifluoroacetates in overcoming antibiotic resistance by targeting β-lactamases produced by resistant strains .
- Synthesis and Modification: The synthesis of derivatives with enhanced biological activity has been reported. Modifications to the aromatic ring can lead to improved efficacy against resistant pathogens .
Q & A
Q. How can computational methods (e.g., DFT) predict reaction pathways involving this compound?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic attacks (e.g., B3LYP/6-31G* level). Compare activation energies for bromine substitution vs. ester cleavage.
- Molecular Dynamics : Simulate solvent effects on hydrolysis rates in aqueous vs. nonpolar environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
